2,2,3,3-Tetramethylpentane
Overview
Description
2,2,3,3-Tetramethylpentane is a chemical compound with the molecular formula C9H20 . It is also known as di-tert-butylmethane . The average mass of this compound is 128.255 Da and the monoisotopic mass is 128.156494 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms and twenty hydrogen atoms . The structure can be viewed in 3D using specific software .Physical and Chemical Properties Analysis
This compound has a molar mass of 128.259 . It has various thermophysical properties, including triple point temperature, normal boiling temperature, critical temperature and pressure, and density . More detailed properties can be found in the NIST/TRC Web Thermo Tables .Scientific Research Applications
Thermal Properties
One significant application of 2,2,3,3-tetramethylpentane is in the study of its thermal properties. Research by Finke, Messerly, and Douslin (1976) provides detailed insights into the low-temperature calorimetric quantities of this compound. They measured various thermal properties like heat capacity, transition and melting temperatures, and enthalpies of transition and fusion through adiabatic calorimetry (Finke, Messerly, & Douslin, 1976).
Molecular Structure Analysis
Another application is in molecular structure analysis. Alder et al. (1999) utilized electron diffraction and ab initio calculations to determine the molecular structure of 3,3-diethylpentane (a compound structurally similar to this compound) in the gas phase. This study highlights the versatility of tetramethylpentane derivatives in structural chemistry (Alder et al., 1999).
Ionization and Electron Mobility Studies
Astbury et al. (1993) investigated the ion yield of 2,2,4,4 tetramethylpentane for nonrelativistic particles, demonstrating its applicability in ionization studies. This research is crucial for understanding the material's response to ionizing radiation, relevant in nuclear physics and radiation detection (Astbury et al., 1993).
Similarly, Dodelet and Freeman (1972) measured X-radiolysis free ion yields and electron mobilities in a series of branched-chain hydrocarbons, including this compound. This study provides valuable insights into the electron behavior in such liquids, which is critical for applications in liquid-filled ionization chambers and other electronic devices (Dodelet & Freeman, 1972).
Chemical Reactivity Studies
Research on this compound also extends to studies of chemical reactivity and transformation. Clarke, Finlayson, and Rooney (1982) explored the cyclisation and 1,2-bond-shift rearrangements of 2,2,4,4-tetramethylpentane on transition metal films. Understanding these mechanisms is crucial for applications in catalysis and organic synthesis (Clarke, Finlayson, & Rooney, 1982).
Safety and Hazards
Properties
IUPAC Name |
2,2,3,3-tetramethylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-7-9(5,6)8(2,3)4/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKOJKFJIHSBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221779 | |
Record name | 2,2,3,3-Tetramethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-79-2 | |
Record name | 2,2,3,3-Tetramethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7154-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3-Tetramethylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3-Tetramethylpentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,3,3-Tetramethylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-TETRAMETHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATL6HVV37B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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